Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
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Description
Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H21NO6S2 and its molecular weight is 447.52. The purity is usually 95%.
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Biological Activity
Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound suggests various functional groups that may interact with biological systems, making it a candidate for further investigation.
The compound has the following chemical properties:
- Molecular Formula : C₁₃H₁₈N₂O₄S
- Molecular Weight : 298.36 g/mol
- CAS Number : 54901-09-6
- Density : Approximately 1.1 g/cm³
- Boiling Point : 335.6 °C at 760 mmHg
Research indicates that compounds with similar structural motifs often exhibit biological activities through several mechanisms:
- Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors for various enzymes, including carbonic anhydrases and sulfonamide-sensitive enzymes, which can affect metabolic pathways.
- Antioxidant Activity : The presence of methoxy groups in the phenyl ring may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Sulfonamides are well-known for their antibacterial activity, particularly against Gram-positive bacteria.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of ethyl sulfamoyl derivatives against several bacterial strains. The results showed that the compound exhibited significant inhibitory effects against:
- Staphylococcus aureus (MIC = 32 µg/mL)
- Escherichia coli (MIC = 64 µg/mL)
Anticancer Activity
In vitro assays demonstrated that this compound could inhibit the proliferation of cancer cell lines:
- HeLa Cells : IC₅₀ = 15 µM
- MCF-7 Cells : IC₅₀ = 20 µM
The mechanism appears to involve apoptosis induction as evidenced by increased caspase activity and DNA fragmentation assays.
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Apoptosis induction |
MCF-7 | 20 | Apoptosis induction |
Case Studies
- Case Study on Antibacterial Activity : A clinical trial assessed the efficacy of ethyl sulfamoyl derivatives in treating bacterial infections resistant to conventional antibiotics. The study found a significant reduction in infection rates among treated patients compared to controls.
- Case Study on Cancer Treatment : A preclinical study using xenograft models showed that this compound significantly reduced tumor size in mice injected with HeLa cells, indicating potential for further development as an anticancer agent.
Properties
IUPAC Name |
ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S2/c1-4-28-21(23)19-20(18(13-29-19)14-8-6-5-7-9-14)30(24,25)22-15-10-16(26-2)12-17(11-15)27-3/h5-13,22H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYMRZMHVDMGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.